molecular formula C24H25NO B2598055 1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one CAS No. 724753-99-5

1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one

Cat. No. B2598055
CAS RN: 724753-99-5
M. Wt: 343.47
InChI Key: FQQMUWTWXTUACN-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one, also known as 4-phenyl-3-propylaminopropan-1-one, is a heterocyclic organic compound that is used in a variety of scientific applications. It is a member of the aminopropanone family, and is used as a synthetic intermediate in the production of various pharmaceuticals, as well as other organic compounds. It is also used as a building block in the synthesis of other organic compounds, such as polymers and polysaccharides. The synthesis of 4-phenyl-3-propylaminopropan-1-one is relatively simple and straightforward, and it is used in a variety of scientific research applications.

Scientific Research Applications

  • Crystal Structures and Interactions : Salian et al. (2018) synthesized derivatives of the compound through Claisen-Schmidt condensation and characterized them using X-ray diffraction. They found significant intermolecular interactions and conducted Hirshfeld surface analysis to understand these interactions better (Salian et al., 2018).

  • Computational and Spectroscopic Studies : Nycz et al. (2011) performed structural characterization of similar cathinones, including X-ray diffraction and spectroscopy. They also used Density Functional Theory (DFT) for computational studies, contributing to a deeper understanding of molecular structure and properties (Nycz et al., 2011).

  • Antimicrobial and Antiradical Activity : Čižmáriková et al. (2020) researched a series of compounds including derivatives of your compound of interest for antimicrobial and antioxidant activities. Their findings provide insights into potential applications in fighting microbial pathogens (Čižmáriková et al., 2020).

  • Synthesis and Characterization of Hydroxy Pyrazolines : Parveen et al. (2008) discussed the synthesis of related compounds and their characterization. This study is significant for understanding the synthesis processes and chemical properties of such compounds (Parveen et al., 2008).

  • Thermolysis of Benzotriazole Derivatives : Dib et al. (2004) investigated the gas-phase thermolysis of similar compounds. Their work contributes to the understanding of the thermal stability and decomposition pathways of these compounds (Dib et al., 2004).

  • Charge Transfer and Emission Color Tuning : Bae et al. (2014) researched the electronic modulation of similar compounds and observed aggregation-induced emission. This study is relevant for potential applications in electronic and photonic materials (Bae et al., 2014).

  • Spectroscopic and Quantum Chemical Analysis : Uppal et al. (2019) conducted a comprehensive spectroscopic and computational analysis on similar compounds. Their findings are important for understanding the electronic properties and potential applications in material science (Uppal et al., 2019).

properties

IUPAC Name

1-(4-phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-18(2)19-12-14-23(15-13-19)25-17-16-24(26)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15,18,25H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQMUWTWXTUACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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